molecular formula C16H16N2O2 B2996237 N-(pyridin-3-ylmethyl)chroman-2-carboxamide CAS No. 2034457-12-8

N-(pyridin-3-ylmethyl)chroman-2-carboxamide

Cat. No.: B2996237
CAS No.: 2034457-12-8
M. Wt: 268.316
InChI Key: GUNCXOINNRMGDI-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)chroman-2-carboxamide is a compound that belongs to the class of chromane derivatives. Chromane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a chroman ring system fused with a pyridine moiety, making it a unique structure with potential pharmacological properties.

Scientific Research Applications

N-(pyridin-3-ylmethyl)chroman-2-carboxamide has been investigated for various scientific research applications, including:

Future Directions

The future directions for the study of “N-(pyridin-3-ylmethyl)chroman-2-carboxamide” and similar compounds could involve further exploration of their anti-inflammatory properties and potential applications in medicine . Additionally, more research could be done to fully elucidate their synthesis, molecular structure, and mechanism of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)chroman-2-carboxamide typically involves the reaction of chroman-2-carboxylic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are performed under inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)chroman-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)chroman-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biological processes. For example, it may inhibit protein kinases or other signaling molecules, leading to altered cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)chroman-2-carboxamide
  • N-(pyridin-4-ylmethyl)chroman-2-carboxamide
  • N-(pyridin-3-ylmethyl)chroman-4-carboxamide

Uniqueness

N-(pyridin-3-ylmethyl)chroman-2-carboxamide is unique due to its specific substitution pattern on the chroman and pyridine rings. This unique structure can result in distinct biological activities and interactions compared to other similar compounds.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-16(18-11-12-4-3-9-17-10-12)15-8-7-13-5-1-2-6-14(13)20-15/h1-6,9-10,15H,7-8,11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNCXOINNRMGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2OC1C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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